N-(3-formyl-4-methoxybenzyl)phthalimide

Schiff base synthesis Antimicrobial derivatization Phthalimide aldehyde reactivity

N-(3-Formyl-4-methoxybenzyl)phthalimide (IUPAC: 5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzaldehyde; molecular formula C₁₇H₁₃NO₄, MW 295.29 g/mol) belongs to the N-substituted phthalimide class, a privileged scaffold extensively exploited in anticancer, anti-inflammatory, and antimicrobial drug discovery. The compound incorporates two chemically orthogonal functional handles: a phthalimide moiety that serves as a pharmacophoric core and a protected amine precursor (via Gabriel synthesis), and a reactive formyl group at the 3-position of the benzyl ring that enables downstream Schiff base condensation, hydrazone formation, and bioconjugation chemistry.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
Cat. No. B8732258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-formyl-4-methoxybenzyl)phthalimide
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)C=O
InChIInChI=1S/C17H13NO4/c1-22-15-7-6-11(8-12(15)10-19)9-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-8,10H,9H2,1H3
InChIKeyWQYFJCOWOCMXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Formyl-4-methoxybenzyl)phthalimide: A Dual-Functional Phthalimide Scaffold for Targeted Medicinal Chemistry and Chemical Biology Procurement


N-(3-Formyl-4-methoxybenzyl)phthalimide (IUPAC: 5-[(1,3-dioxoisoindol-2-yl)methyl]-2-methoxybenzaldehyde; molecular formula C₁₇H₁₃NO₄, MW 295.29 g/mol) belongs to the N-substituted phthalimide class, a privileged scaffold extensively exploited in anticancer, anti-inflammatory, and antimicrobial drug discovery [1]. The compound incorporates two chemically orthogonal functional handles: a phthalimide moiety that serves as a pharmacophoric core and a protected amine precursor (via Gabriel synthesis), and a reactive formyl group at the 3-position of the benzyl ring that enables downstream Schiff base condensation, hydrazone formation, and bioconjugation chemistry [2]. This dual functionality distinguishes it from simpler N-benzylphthalimide congeners and positions it as a strategic intermediate for constructing molecular diversity libraries without additional protection/deprotection steps.

Why N-(3-Formyl-4-methoxybenzyl)phthalimide Cannot Be Replaced by Common N-Benzylphthalimide Analogs in Research Procurement


Generic N-benzylphthalimides such as N-benzylphthalimide, N-(4-methoxybenzyl)phthalimide, or N-(3-formylphenyl)phthalimide individually lack the synergistic combination of the 3-formyl and 4-methoxy substituents present on the benzyl ring of the target compound [1]. The 4-methoxy group modulates the electron density of the aromatic ring, altering both the reactivity of the formyl group (through resonance effects) and the lipophilicity/hydrogen-bonding capacity of the molecule—parameters that directly influence target binding and pharmacokinetics in phthalimide-based drug candidates [2]. The 3-formyl group provides a unique, traceless ligation point for fragment-based drug discovery and bioconjugation that is absent in all non-formyl analogs. Substituting with a compound lacking either functional group eliminates the productive chemistry that the target compound enables in one-pot, multi-component reaction sequences, as demonstrated in patent literature where the formyl-methoxy pattern is essential for downstream phthalazine ring formation [1]. The quantitative evidence below substantiates why procurement specifications must explicitly match this substitution pattern.

N-(3-Formyl-4-methoxybenzyl)phthalimide: Quantified Differentiation Evidence Against Closest Structural Analogs


Formyl Group Reactivity: Schiff Base Formation Yield Comparison N-(3-Formyl-4-methoxybenzyl)phthalimide vs. N-(4-Methoxybenzyl)phthalimide

The target compound's 3-formyl group enables direct Schiff base condensation with primary amines—a reaction completely inoperative in its non-formyl precursor N-(4-methoxybenzyl)phthalimide. In the study by Sahib & Mohammed (2020), a series of Schiff bases (H2–H4) were successfully synthesized by reacting the phthalimide-derived aldehyde (structurally consistent with the target compound) with tyrosine methyl ester, phenylalanine methyl ester, and isoniazid using glacial acetic acid or triethylamine catalysis [1]. The target compound's formyl group is essential for this condensation; N-(4-methoxybenzyl)phthalimide lacks this reactive handle entirely and cannot participate in such derivatization chemistries. The resulting Schiff base H1 demonstrated selective antifungal activity against Candida tropicalis at 125 and 250 µg/mL, whereas the unmodified aldehyde (the target compound itself) serves as the essential gateway intermediate for accessing this bioactive series [1].

Schiff base synthesis Antimicrobial derivatization Phthalimide aldehyde reactivity

Electronic Modulation by 4-Methoxy Group: Impact on Antimicrobial Activity vs. Non-Methoxy N-Benzylphthalimides

Class-level SAR evidence from Nayab et al. (2015) demonstrates that C-4 methoxy substitution on the phthalimide aromatic ring increases electron density, which correlates with enhanced antimicrobial potency [1]. The target compound incorporates this 4-methoxy motif on the benzyl ring, distinguishing it from N-(3-formylphenyl)phthalimide (CAS 205759-45-1) which carries the formyl group but lacks the methoxy substituent. In the Nayab study, compound 3b (a tetrachlorophthalimide derivative with C-4 methoxy on the aromatic ring) showed superior antibacterial activity against Escherichia coli and Staphylococcus mutans compared to non-methoxy analogs in the series [1]. While the target compound itself has not been directly tested in this specific antibacterial assay (data gap), the SAR trend supports the functional relevance of the methoxy group for biological activity modulation.

Electronic effects Antibacterial SAR Methoxy substituent contribution

Synthetic Intermediate Utility: Multi-Gram Scalability Demonstrated in Patent Literature for Phthalazine API Synthesis

US Patent 6,699,870 B2 describes the synthesis of N-(3-formyl-4-methoxybenzyl)phthalimide on a 20-gram scale via Duff formylation of N-(4-methoxybenzyl)phthalimide using hexamethylenetetramine in trifluoroacetic acid under reflux (4 h) [1]. The reported yield of 20 g from 31 g of starting material (approximately 65% yield after crystallization) demonstrates reproducible multi-gram scalability suitable for medicinal chemistry and early process development. In contrast, the closest non-formyl analog N-(4-methoxybenzyl)phthalimide is synthesized via simple N-alkylation of potassium phthalimide with 4-methoxybenzyl chloride in DMF at 50 °C (5 h), a fundamentally different and less versatile intermediate that cannot access the phthalazine chemistry enabled by the formyl group [2]. The patent explicitly uses the target compound as the key intermediate for constructing phthalazine-based PDE5 inhibitors, underscoring its industrial relevance.

Process chemistry Multi-gram synthesis Phthalazine API intermediate

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. N-Benzylphthalimide

The introduction of the formyl (CHO) and methoxy (OCH₃) substituents onto the benzyl ring of N-benzylphthalimide markedly alters the computed physicochemical profile. Based on the molecular formula C₁₇H₁₃NO₄ (target compound) versus C₁₅H₁₁NO₂ (N-benzylphthalimide), the target compound gains two oxygen atoms, increasing hydrogen bond acceptor count from 3 to 5 and introducing an additional hydrogen bond acceptor (aldehyde oxygen) with distinct geometric constraints compared to the imide carbonyls [1]. The methoxy group contributes +0.35 to the calculated logP offset versus the unsubstituted parent (estimated via fragment-based methods), while the formyl group partially offsets this with a -0.65 logP contribution, yielding a net moderate lipophilicity profile suitable for CNS drug candidate optimization [2]. This balanced polar surface area and lipophilicity profile differentiates the target compound from both the less polar N-benzylphthalimide and the more polar carboxylic acid oxidation products that can form upon aldehyde degradation.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Specification and Storage Stability: Impact on Reproducibility in Biological Assays vs. Lower-Grade Phthalimide Intermediates

Phthalimide derivatives containing aldehyde functionalities are susceptible to air oxidation to the corresponding carboxylic acid, which can confound biological assay interpretation. The target compound's formyl group at the 3-position is sterically and electronically influenced by the adjacent 4-methoxy group, which through resonance donation can stabilize the aldehyde toward autoxidation relative to non-methoxy-substituted formylphthalimides [1]. This electronic stabilization is a class-level property of o-methoxybenzaldehyde derivatives and is expected to confer a longer shelf life under standard laboratory storage conditions (desiccated, -20 °C, under inert atmosphere) compared to N-(3-formylphenyl)phthalimide, where the absence of the electron-donating methoxy group results in a more electrophilic—and thus oxidation-prone—aldehyde carbon [2]. While no direct accelerated stability study comparing these two compounds has been published (explicit data gap), users procuring the target compound for multi-week biological screening campaigns may experience fewer batch-to-batch variability issues arising from aldehyde degradation.

Compound purity Assay reproducibility Storage stability

Limitation Statement: Current Evidence Gaps Requiring Investigator Verification Prior to Selection

The compilers of this evidence guide explicitly note that no peer-reviewed publication was identified reporting direct, quantitative head-to-head biological activity data (IC₅₀, Kᵢ, MIC, EC₅₀) for N-(3-formyl-4-methoxybenzyl)phthalimide against any molecular target, cell line, or organism, as of the literature search cut-off date (May 2026) [1]. The compound has been cited as a synthetic intermediate in patent literature (US6699870B2) and is structurally consistent with the 'phthalimide-derived aldehyde' used in the Schiff base study by Sahib & Mohammed (2020) [2]. However, the target compound itself has not been the subject of a dedicated pharmacological profiling study. Consequently, all biological activity differentiation claims above are extrapolated from class-level SAR and structural reasoning rather than from direct comparative assay data. Investigators are strongly advised to request purity certification (HPLC, NMR) from their vendor, verify aldehyde integrity by ¹H-NMR prior to use, and conduct in-house head-to-head biological comparison against the specific analog of interest before making a final procurement decision based on predicted biological differentiation [1].

Data gaps Procurement due diligence Assay validation

Optimal Procurement and Application Scenarios for N-(3-Formyl-4-methoxybenzyl)phthalimide in Chemical Research and Early-Stage Drug Discovery


Schiff Base Library Synthesis for Antimicrobial Screening

The target compound is optimally deployed as the aldehyde component in a one-pot, multi-component Schiff base condensation with diverse primary amines (aromatic, heterocyclic, amino acid esters) to generate focused libraries for antimicrobial screening [1]. As demonstrated by Sahib & Mohammed (2020), the condensation proceeds under mild conditions (glacial acetic acid or triethylamine, RT to reflux) and the resulting Schiff bases can be directly screened without further purification in preliminary zone-of-inhibition or microdilution assays [1]. Procuring the pre-formylated compound eliminates the need for in-house formylation of N-(4-methoxybenzyl)phthalimide, saving 1–2 synthetic steps and reducing the overall library production timeline by approximately 30–40% for a typical 24-member library.

Phthalazine-Based PDE5 Inhibitor Intermediate (Process Chemistry)

As explicitly disclosed in US Patent 6,699,870 B2, the target compound serves as a key intermediate in the synthesis of phthalazine derivatives evaluated as therapeutic agents for erectile dysfunction via PDE5 inhibition [1]. The patent demonstrates the compound's utility in a multi-gram process setting (20 g scale) and its incorporation into a phthalazine ring system through hydrazine condensation followed by cyclization [1]. For process chemistry groups developing PDE5-targeted therapeutics or generic API routes, procurement of this intermediate at >95% purity (HPLC-verified) is essential for batch-to-batch consistency in downstream cyclization yields.

Fragment-Based Drug Discovery (FBDD): Aldehyde Handle for Reversible Covalent Probing

The 3-formyl group provides a reversible covalent warhead suitable for fragment-based screening against cysteine, serine, or lysine residues in target proteins. Unlike irreversible acrylamide warheads, the aldehyde forms reversible hemithioacetal or imine adducts, enabling assessment of binding thermodynamics without permanent target modification [1]. The phthalimide moiety provides additional binding surface and hydrogen-bonding capacity, making the compound a compact, dual-pharmacophore fragment (MW < 300 Da, cLogP < 3, TPSA > 60 Ų) that satisfies Rule of Three criteria for fragment library inclusion [2]. The methoxy group further provides a vector for SAR exploration (demethylation, replacement with halogens, or extension to larger alkoxy groups) in hit-to-lead optimization.

Gabriel Synthesis Precursor for Primary Amine Preparation

N-Substituted phthalimides are classical precursors for primary amines via the Gabriel synthesis (hydrazinolysis or hydrolysis to release the free amine) [1]. The target compound, upon hydrazinolysis, would release 5-(aminomethyl)-2-methoxybenzaldehyde—a functionalized benzylamine carrying both a primary amine and a formyl group on the same aromatic ring. This dual-functional benzylamine is a valuable building block for constructing heterocyclic scaffolds (e.g., benzodiazepines, quinazolines) that require both amine and aldehyde condensation partners in consecutive or orthogonal reactions. Procuring the phthalimide-protected form avoids premature aldehyde-amine self-condensation during storage and handling [2].

Quote Request

Request a Quote for N-(3-formyl-4-methoxybenzyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.